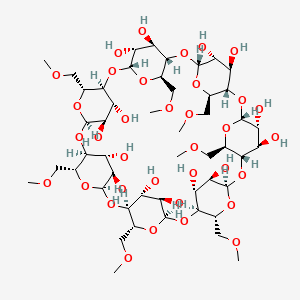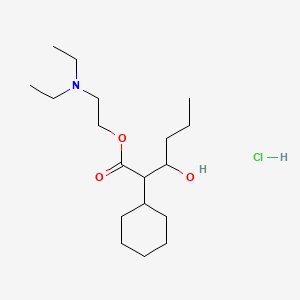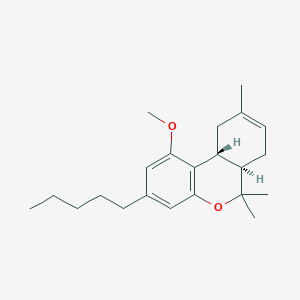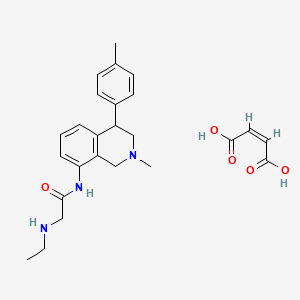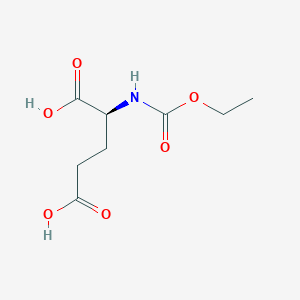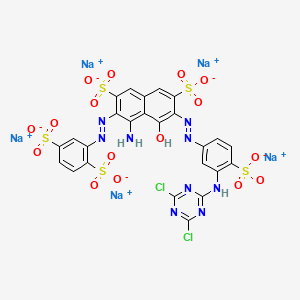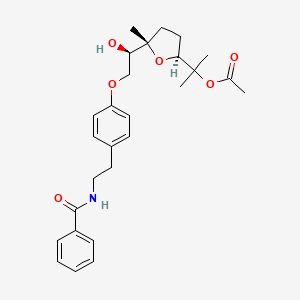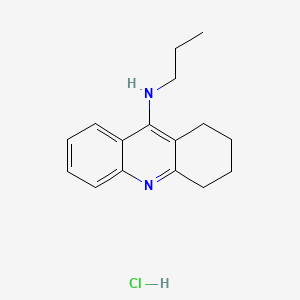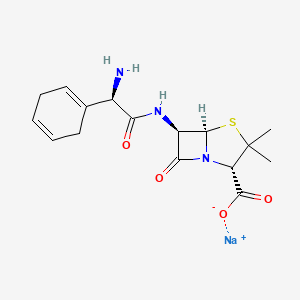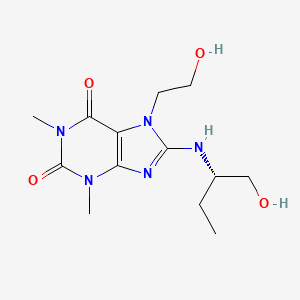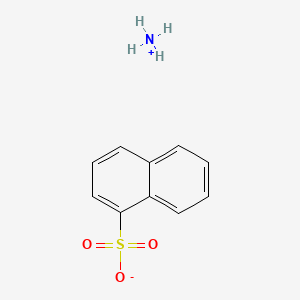
Ammonium naphthalene-1-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium naphthalenesulfonate is a chemical compound that belongs to the class of organic compounds known as naphthalenesulfonic acids. These compounds are characterized by the presence of a naphthalene moiety that carries a sulfonic acid group. Ammonium naphthalenesulfonate is commonly used as a fluorescent probe in biochemical and biological research due to its ability to bind to hydrophobic pockets of proteins and exhibit changes in fluorescence intensity and wavelength.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium naphthalenesulfonate can be synthesized through the sulfonation of naphthalene followed by neutralization with ammonium hydroxide. The reaction typically involves the following steps:
Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid to introduce the sulfonic acid group, forming naphthalenesulfonic acid.
Neutralization: The resulting naphthalenesulfonic acid is then neutralized with ammonium hydroxide to form ammonium naphthalenesulfonate.
Industrial Production Methods
In industrial settings, the production of ammonium naphthalenesulfonate involves large-scale sulfonation reactors where naphthalene is continuously fed and reacted with sulfuric acid. The reaction mixture is then neutralized with ammonium hydroxide, and the product is purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Naphthalenesulfonic acid
Substitution: Various substituted naphthalenesulfonates
Aplicaciones Científicas De Investigación
Ammonium naphthalenesulfonate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a fluorescent probe to study molecular assemblies and interactions.
Biology: The compound is employed to investigate protein folding, aggregation, and conformational changes.
Medicine: It is used in diagnostic assays to detect protein abnormalities and interactions.
Industry: Ammonium naphthalenesulfonate is used in the formulation of dyes, detergents, and surfactants.
Mecanismo De Acción
The mechanism of action of ammonium naphthalenesulfonate involves its binding to hydrophobic pockets of proteins. The sulfonate group interacts with cationic side chains of proteins, while the hydrophobic naphthalene moiety binds to nonpolar regions. This binding results in changes in fluorescence intensity and wavelength, which can be used to monitor protein interactions and conformational changes.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium naphthalenesulfonate
- Potassium naphthalenesulfonate
- Calcium naphthalenesulfonate
Uniqueness
Ammonium naphthalenesulfonate is unique due to its specific binding properties and fluorescence characteristics. Unlike its sodium and potassium counterparts, the ammonium salt form exhibits distinct fluorescence behavior, making it particularly useful in fluorescence-based assays and studies.
Propiedades
Número CAS |
63453-81-6 |
|---|---|
Fórmula molecular |
C10H8O3S.H3N C10H11NO3S |
Peso molecular |
225.27 g/mol |
Nombre IUPAC |
azanium;naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.H3N/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);1H3 |
Clave InChI |
FWDSBAGKRBHRJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


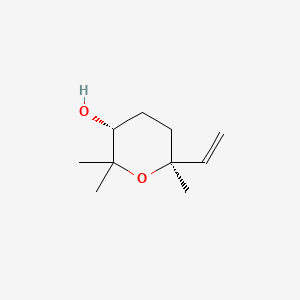
![7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12755862.png)
